molecular formula C11H19NO4S B1444670 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate CAS No. 343616-34-2

4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate

Cat. No. B1444670
CAS RN: 343616-34-2
M. Wt: 261.34 g/mol
InChI Key: WATXLILDVUDIBE-UHFFFAOYSA-N
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Description

4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate is a chemical compound with the CAS Number: 343616-34-2 . It has a molecular weight of 261.34 . The IUPAC name for this compound is 4-(tert-butyl) 3-methyl thiomorpholine-3,4-dicarboxylate . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate is 1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate is an oil at room temperature . It has a molecular weight of 261.34 .

Scientific Research Applications

Environmental Science

Researchers might investigate the environmental fate of this compound, including its biodegradability and potential to bioaccumulate. Understanding its environmental impact is crucial for its safe application in various fields.

Each of these applications leverages the unique chemical structure of 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate to explore new frontiers in scientific research. While the current literature does not provide extensive information on the direct applications of this specific compound, the potential fields of application mentioned are based on the general roles similar compounds play in scientific research .

Safety and Hazards

For safety information and potential hazards associated with 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on handling, storage, and emergency procedures related to the compound.

properties

IUPAC Name

4-O-tert-butyl 3-O-methyl thiomorpholine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXLILDVUDIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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